molecular formula C₁₈H₃₇NO₄ B043715 N-dodecyldeoxynojirimycin CAS No. 79206-22-7

N-dodecyldeoxynojirimycin

Cat. No.: B043715
CAS No.: 79206-22-7
M. Wt: 331.5 g/mol
InChI Key: TYXAKMAAZJJHCB-XMTFNYHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-dodecyldeoxynojirimycin is a derivative of deoxynojirimycin, a naturally occurring iminosugar. This compound is known for its potent inhibitory activity against glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diabetes and viral infections .

Mechanism of Action

Target of Action

N-dodecyldeoxynojirimycin primarily targets α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body . This enzyme is involved in the breakdown of complex carbohydrates into simple sugars, which are then absorbed into the bloodstream.

Mode of Action

This compound acts as an α-glucosidase inhibitor . By inhibiting the activity of α-glucosidase, it delays the breakdown of complex carbohydrates, thereby delaying postprandial (after meal) blood glucose rise . This mechanism of action is particularly beneficial for managing conditions like diabetes, where controlling blood glucose levels is critical.

Biochemical Pathways

The biosynthesis of this compound involves a series of biochemical reactions. The carbon skeleton of glucose undergoes a C2-N-C6 cyclization reaction during synthesis . This biosynthetic pathway is related to the glycolysis pathway and starts from fructose-6-phosphate . It involves amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction reaction steps, yielding this compound .

Pharmacokinetics

For instance, the absorption rate of deoxynojirimycin decreased when ingested with sodium carboxymethyl cellulose (CMCNa), leading to an improved antihyperglycemic effect .

Result of Action

The primary result of this compound’s action is the delay of postprandial blood glucose rise . By inhibiting α-glucosidase, it slows down the breakdown of complex carbohydrates, resulting in a slower release of glucose into the bloodstream. This can help manage blood glucose levels, particularly in individuals with diabetes .

Biochemical Analysis

Biochemical Properties

N-dodecyldeoxynojirimycin is known to interact with α-glucosidase, an enzyme involved in the breakdown of complex carbohydrates . It inhibits α-glucosidase activity in a competitive manner, thereby delaying the release of D-glucose from dietary complex carbohydrates and retarding glucose absorption in the small intestine . This results in reduced postprandial plasma glucose levels and suppression of postprandial hyperglycemia .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on glucose metabolism. By inhibiting α-glucosidase, it affects the rate at which glucose is released into the bloodstream, thereby influencing cell function . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in cells that are sensitive to changes in glucose levels .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with α-glucosidase. It binds to the α-glucosidase catalytic site, inhibiting the enzyme’s activity . This binding interaction triggers a static fluorescence quenching of the enzyme protein, indicating a change in the conformation of the α-glucosidase .

Temporal Effects in Laboratory Settings

It is known that 1-deoxynojirimycin, the parent compound of this compound, can penetrate cells rapidly to potently inhibit α-glucosidase .

Dosage Effects in Animal Models

It is known that 1-deoxynojirimycin, the parent compound of this compound, can be used medically for treating non-insulin-dependent (type II) diabetes mellitus .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose metabolism, where it interacts with the enzyme α-glucosidase . By inhibiting this enzyme, it affects the breakdown of complex carbohydrates and the release of glucose into the bloodstream .

Transport and Distribution

It is known that 1-deoxynojirimycin, the parent compound of this compound, can penetrate cells rapidly .

Subcellular Localization

Given its interaction with α-glucosidase, it is likely that it is localized in the same subcellular compartments as this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecyldeoxynojirimycin typically involves the alkylation of deoxynojirimycin with a dodecyl group. One common method is the reductive amination of deoxynojirimycin with dodecylamine under hydrogenation conditions. This reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in an appropriate solvent such as methanol .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation. Certain strains of bacteria, such as Bacillus and Streptomyces species, are capable of producing deoxynojirimycin, which can then be chemically modified to obtain this compound. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-dodecyldeoxynojirimycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various N-alkylated and N-oxidized derivatives of deoxynojirimycin, each with unique biological activities .

Scientific Research Applications

N-dodecyldeoxynojirimycin has a wide range of scientific research applications:

    Chemistry: Used as a glycosidase inhibitor in carbohydrate chemistry studies.

    Biology: Investigated for its role in inhibiting viral replication and glycoprotein processing.

    Medicine: Explored as a potential therapeutic agent for diabetes, due to its ability to inhibit enzymes involved in carbohydrate metabolism.

    Industry: Utilized in the production of antiviral and antidiabetic drugs

Comparison with Similar Compounds

Similar Compounds

    Deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.

    N-butyl-deoxynojirimycin: Another derivative with similar inhibitory properties but different pharmacokinetic profiles.

    N-methyl-deoxynojirimycin: A derivative with enhanced solubility and bioavailability

Uniqueness

N-dodecyldeoxynojirimycin is unique due to its long dodecyl chain, which enhances its lipophilicity and allows for better membrane permeability. This property makes it more effective in inhibiting glycosidases within cellular environments compared to its shorter-chain counterparts .

Properties

IUPAC Name

(2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXAKMAAZJJHCB-XMTFNYHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431312
Record name N-DODECYL-1-DEOXYNOJIRIMYCIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79206-22-7
Record name N-DODECYL-1-DEOXYNOJIRIMYCIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-dodecyldeoxynojirimycin
Reactant of Route 2
Reactant of Route 2
N-dodecyldeoxynojirimycin
Reactant of Route 3
Reactant of Route 3
N-dodecyldeoxynojirimycin
Reactant of Route 4
N-dodecyldeoxynojirimycin
Reactant of Route 5
N-dodecyldeoxynojirimycin
Reactant of Route 6
N-dodecyldeoxynojirimycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.